molecular formula C12H8ClN3O2 B157813 Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate CAS No. 10176-23-5

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No. B157813
CAS RN: 10176-23-5
M. Wt: 261.66 g/mol
InChI Key: YGDTUUXGELOIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (MCQC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of quinoxaline and is commonly referred to as MCQC. MCQC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. This compound has also been used in studies of the immune system and in studies of the effects of drugs on the nervous system.

Mechanism of Action

The exact mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels. It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several advantages for laboratory experiments. It is a stable compound and is easy to synthesize in high yields. It is also relatively non-toxic and has low environmental impact. However, it is not suitable for use in humans due to its potential toxicity.

Future Directions

There are several potential future directions for research on Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. One potential direction is to further investigate the biochemical and physiological effects of this compound. Another potential direction is to investigate the potential therapeutic applications of this compound. Additionally, further research could be done to investigate the potential of this compound as an antioxidant. Finally, further research could be done to investigate the potential of this compound as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels.

Synthesis Methods

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is synthesized by the reaction of 3-chloroquinoxaline with cyanoacetic acid. This reaction is carried out under basic conditions at a temperature of approximately 100°C. The reaction is exothermic, and the product is isolated as a white solid. The yield of the reaction is typically greater than 95%.

properties

IUPAC Name

methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDTUUXGELOIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585336
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10176-23-5
Record name Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.